[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol
Overview
Description
KU-0063794 is a cell-permeable, selective inhibitor of the serine-threonine kinase mammalian target of rapamycin (mTOR). It inhibits both the mTORC1 and mTORC2 complexes with an IC₅₀ value of approximately 10 nM . This compound shows high specificity against a wide range of protein and lipid kinases, making it a valuable tool in scientific research .
Mechanism of Action
Target of Action
Ku-0063794 primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a serine-threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. It forms two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), both of which are inhibited by Ku-0063794 .
Mode of Action
Ku-0063794 interacts with its targets by suppressing the activation and hydrophobic motif phosphorylation of protein kinase B (Akt), p70 ribosomal S6 kinase (S6K), and serum and glucocorticoid protein kinase (SGK) .
Biochemical Pathways
The inhibition of mTORC1 and mTORC2 by Ku-0063794 affects several biochemical pathways. It suppresses the phosphorylation of downstream substrates of mTORC1 such as S6K1 and 4E-BP1 . It also inhibits the phosphorylation of Akt on Ser473, a target of mTORC2 . These actions lead to a decrease in cell proliferation and an increase in autophagy .
Result of Action
The inhibition of mTORC1 and mTORC2 by Ku-0063794 leads to a reduction in cell growth and proliferation . It also induces a G1-cell-cycle arrest and promotes apoptosis . In cancer cells, these effects can lead to a decrease in tumor growth .
Biochemical Analysis
Biochemical Properties
Ku-0063794 plays a significant role in biochemical reactions. It interacts with the mTORC1 and mTORC2 complexes, inhibiting their function . The nature of these interactions involves the inhibition of serine-threonine kinase activity, which is crucial for various cellular processes .
Cellular Effects
Ku-0063794 has profound effects on various types of cells and cellular processes. It extends the lifespan of Toll-like receptor (TLR)-activated dendritic cells by preserving mitochondrial oxidative phosphorylation . In cancer research, Ku-0063794 inhibits cell growth by inducing G1-cell cycle arrest in mouse embryonic fibroblasts and human non-small cell lung carcinoma cell lines . It also inhibits tumor growth in a xenograft model of renal cell carcinoma .
Molecular Mechanism
The molecular mechanism of action of Ku-0063794 involves its binding and inhibition of the mTORC1 and mTORC2 complexes . This results in the suppression of activation and hydrophobic motif phosphorylation of Akt, S6K, and SGK . These changes at the molecular level significantly impact cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Ku-0063794 demonstrates stability and does not degrade . It has been observed to have long-term effects on cellular function, particularly in extending the lifespan of TLR-activated dendritic cells .
Dosage Effects in Animal Models
In animal models, the effects of Ku-0063794 vary with different dosages. For instance, it has been observed to inhibit tumor growth in a xenograft model of renal cell carcinoma . The specific threshold effects and potential toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
Ku-0063794 is involved in the mTOR pathway, a crucial metabolic pathway in cells . It interacts with the mTORC1 and mTORC2 complexes, inhibiting their function and subsequently affecting metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KU-0063794 involves multiple steps, starting with the preparation of the core pyrido[2,3-d]pyrimidine structure. The key steps include:
Formation of the pyrido[2,3-d]pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure.
Introduction of morpholine groups: The core structure is then functionalized with morpholine groups at specific positions.
Methoxylation: A methoxy group is introduced to the aromatic ring to complete the synthesis.
Industrial Production Methods
Industrial production of KU-0063794 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
KU-0063794 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and inert atmospheres.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of KU-0063794 with different functional groups .
Scientific Research Applications
KU-0063794 has a wide range of applications in scientific research:
Cellular Maintenance: It extends the lifespan of Toll-like receptor-activated dendritic cells by preserving mitochondrial oxidative phosphorylation.
Tumor Growth Inhibition: It has been shown to inhibit tumor growth in xenograft models of renal cell carcinoma.
Keloid Treatment: It reduces keloid volume and inhibits keloid cell spreading, proliferation, migration, and invasive properties in vitro.
Comparison with Similar Compounds
KU-0063794 is unique due to its high specificity and potency against both mTORC1 and mTORC2 complexes. Similar compounds include:
Temsirolimus: Another mTOR inhibitor used in cancer treatment, but it primarily targets mTORC1.
Everolimus: Similar to temsirolimus, it targets mTORC1 and is used in various cancer therapies.
Rapamycin: An early mTOR inhibitor that also primarily targets mTORC1.
KU-0063794’s ability to inhibit both mTORC1 and mTORC2 makes it a valuable tool for studying the mTOR pathway and its role in various diseases .
Properties
IUPAC Name |
[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-16-13-30(14-17(2)34-16)25-27-23-20(24(28-25)29-8-10-33-11-9-29)5-6-21(26-23)18-4-7-22(32-3)19(12-18)15-31/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSMUFRPPYDYRD-CALCHBBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239782 | |
Record name | KU-0063794 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938440-64-3 | |
Record name | rel-5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938440-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | KU-0063794 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938440643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KU-0063794 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 938440-64-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KU-0063794 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81HJG228AB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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